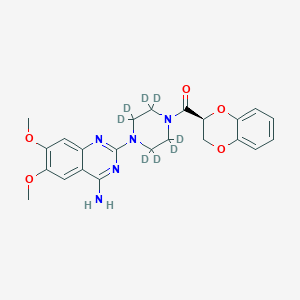

(S)-(+)-Doxazosin-d8

Descripción

Principles and Utility of Deuterium (B1214612) Substitution in Complex Chemical Systems

Deuterium (D or ²H), a stable isotope of hydrogen, possesses a proton and a neutron, effectively doubling its mass compared to protium (B1232500) (¹H). wikipedia.org The substitution of hydrogen with deuterium, known as deuteration, is a key strategy in pharmaceutical research. wikipedia.org While chemically similar to hydrogen, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in This difference gives rise to the kinetic isotope effect (KIE), where the rate of a chemical reaction involving the cleavage of a C-D bond is significantly slower than that of a C-H bond. wikipedia.orgresearchgate.net

This principle has profound implications for drug metabolism. Many drugs are metabolized by enzymes that catalyze the breaking of C-H bonds. By strategically placing deuterium atoms at metabolically vulnerable sites on a drug molecule, the rate of metabolism can be slowed down. wikipedia.orgnih.gov This can lead to a longer drug half-life, potentially reducing the required dosing frequency. informaticsjournals.co.intandfonline.com

Beyond altering metabolic profiles, deuterium-labeled compounds are invaluable in mechanistic studies. symeres.combeilstein-journals.org They help researchers elucidate reaction pathways and understand the intricate workings of enzymes. symeres.combeilstein-journals.org In analytical chemistry, deuterated compounds serve as ideal internal standards for mass spectrometry-based quantification. musechem.comresearchgate.net Their increased mass allows them to be distinguished from the unlabeled drug, while their identical chemical behavior ensures accurate measurement. sapphire-usa.comcaymanchem.comveeprho.com

Strategic Positioning of (S)-(+)-Doxazosin-d8 as a Research Tool and Analytical Standard

This compound is the deuterium-labeled analog of (S)-(+)-Doxazosin. veeprho.comclearsynth.com Doxazosin (B1670899) itself is a quinazoline (B50416) derivative that acts as a competitive alpha-1 antagonist and is used in the management of conditions such as benign prostatic hyperplasia and hypertension. nih.gov The "(S)-(+)-" designation refers to a specific stereoisomer of the molecule.

The strategic placement of eight deuterium atoms on the piperazine (B1678402) ring of the doxazosin molecule makes this compound a highly effective tool for modern pharmaceutical research. caymanchem.comcaymanchem.com Its primary application is as an internal standard for the precise quantification of doxazosin in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). sapphire-usa.comcaymanchem.comcaymanchem.com When analyzing clinical or preclinical samples, a known amount of this compound is added. The ratio of the mass spectrometric signal of the unlabeled doxazosin to the deuterated standard allows for highly accurate determination of the drug's concentration. caymanchem.com

This precision is critical for a variety of research applications, including:

Pharmacokinetic studies: Determining how a drug is absorbed, distributed, metabolized, and excreted. simsonpharma.comveeprho.com

Therapeutic drug monitoring: Ensuring that drug concentrations remain within a desired range. veeprho.com

Metabolic research: Identifying and quantifying the metabolites of doxazosin. veeprho.com

The use of this compound as an internal standard corrects for variations in sample preparation and instrument response, leading to reliable and reproducible data. veeprho.com This makes it an indispensable component in the development and evaluation of doxazosin and related compounds.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone |

| Molecular Formula | C₂₃H₁₇D₈N₅O₅ |

| Molecular Weight | 459.53 g/mol |

| CAS Number (Unlabeled) | 104874-86-4 |

| Appearance | Off-white solid |

| Purity | ≥98% (Doxazosin) |

| Deuterium Incorporation | ≥99% deuterated forms (d1-d8) |

| Solubility | Soluble in Methanol, DMSO |

| Storage | 2-8 °C |

Data sourced from multiple chemical suppliers and research databases. caymanchem.comclearsynth.comdaicelpharmastandards.comaxios-research.com

Structure

3D Structure

Propiedades

Fórmula molecular |

C23H25N5O5 |

|---|---|

Peso molecular |

459.5 g/mol |

Nombre IUPAC |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone |

InChI |

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m0/s1/i7D2,8D2,9D2,10D2 |

Clave InChI |

RUZYUOTYCVRMRZ-PACPHTINSA-N |

SMILES isomérico |

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)[C@@H]4COC5=CC=CC=C5O4)([2H])[2H])[2H] |

SMILES canónico |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC |

Origen del producto |

United States |

Stereoselective Synthesis and Isotopic Incorporation of S + Doxazosin D8

Historical and Contemporary Approaches to Doxazosin (B1670899) Synthesis and Derivatization

Doxazosin is a quinazoline-based compound patented by Pfizer in 1977. wikipedia.org The foundational synthesis of Doxazosin hydrochloride, as described in the original patent literature, involves the reaction of two key intermediates: 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) and N-(2,3-dihydro-1,4-benzodioxin-2-carbonyl)piperazine. google.comgoogle.com This core synthetic strategy has been the basis for various manufacturing processes over the years.

Regioselective and Stereospecific Deuterium (B1214612) Introduction Methodologies for (S)-(+)-Doxazosin-d8

The synthesis of this compound presents a dual challenge: the precise, position-specific (regioselective) incorporation of eight deuterium atoms and the strict control of the molecule's three-dimensional arrangement (stereospecificity) to yield the desired (S)-enantiomer. The hydrogen atoms in the Doxazosin molecule exhibit different capacities for isotopic exchange. google.com While some protons may be exchanged under certain conditions, achieving site-specific deuteration with high isotopic enrichment typically requires a more controlled synthetic approach. google.com There is a significant need for synthetic methods that can achieve high levels of deuterium incorporation at specific sites with minimal isotopic impurities. d-nb.inforesearchgate.net

Hydrogen-Deuterium (H/D) exchange reactions represent a direct method for introducing deuterium into a molecule, often at a late stage of the synthesis. acs.org These methods can involve various conditions, from heating in deuterated solvents like D₂O, sometimes with a base or acid catalyst, to more sophisticated transition-metal-catalyzed processes. researchgate.netmdpi.com

For a molecule like Doxazosin, certain aromatic protons might be exchangeable using a strong deuterated acid, but achieving high regioselectivity without affecting other parts of the molecule is difficult. google.com Modern catalytic systems, using metals like iridium, ruthenium, or palladium, have been developed for directed H/D exchange. acs.orgchemrxiv.org These catalysts can selectively activate C-H bonds adjacent to specific functional groups (directing groups). chemrxiv.org However, applying these methods to a complex molecule like Doxazosin would require careful evaluation to ensure the deuterium is introduced only at the desired eight positions without causing side reactions or isotopic scrambling. The complexity and cost of these catalysts and the potential for reversible reactions can also be challenging for large-scale synthesis. researchgate.net

A more robust and widely used strategy for producing precisely deuterated pharmaceuticals is to construct the final molecule from smaller, pre-deuterated building blocks. google.comd-nb.info This multi-step approach offers superior control over the location and number of incorporated deuterium atoms.

For this compound, this method involves synthesizing deuterated versions of the key intermediates. A common approach involves the deuteration of the piperazine (B1678402) ring. The synthesis of Doxazosin-d8 often utilizes piperazine-d8 as a deuterated precursor. This ensures that the eight deuterium atoms are located specifically on the four methylene (B1212753) groups of the piperazine ring, a common site for metabolic oxidation. This strategy prevents isotopic scrambling and ensures a high level of isotopic enrichment at the desired positions. The deuterated intermediate, N-(2,3-dihydro-1,4-benzodioxin-2-carbonyl)piperazine-d8, is then reacted with the non-deuterated 4-amino-2-chloro-6,7-dimethoxyquinazoline to complete the synthesis of the final Doxazosin-d8 molecule. This method is advantageous as it builds the isotopic label into the molecular scaffold from the start, providing precise control over the final product's isotopic composition. google.com

Table 1: Comparison of Deuteration Strategies for Doxazosin-d8

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| H/D Exchange | Direct replacement of hydrogen with deuterium on the final Doxazosin molecule or a late-stage intermediate. | Atom-economical; fewer synthetic steps. | Low regioselectivity; potential for incomplete deuteration and isotopic scrambling; harsh conditions may be required. |

| Precursor Synthesis | Synthesis using building blocks that are already deuterated, such as piperazine-d8. | High regioselectivity; precise control over isotopic purity and location; higher overall isotopic enrichment. | Requires a separate synthesis for the deuterated precursor; may involve more total synthetic steps. |

Characterization and Purity Assessment of this compound

The analysis of this compound is a critical step to ensure the identity, quality, and purity of the final compound. The assessment must confirm not only the chemical structure but also both the isotopic and stereochemical purity. It is often very difficult or impossible to synthesize a compound with 100% isotopic purity, making robust analytical methods essential. researchgate.netnih.gov

Isotopic purity analysis confirms that the compound contains the correct number of deuterium atoms and quantifies the extent of deuteration.

High-Resolution Mass Spectrometry (HRMS) is a primary tool for this analysis. measurlabs.com Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, allowing it to distinguish between isotopologues—molecules that have the same chemical formula but differ in their isotopic composition. researchgate.netfilab.fr For Doxazosin-d8, HRMS can resolve the molecular ion peak of the desired d8-species from the d7, d6, or other species, as well as from the unlabeled (d0) compound. nih.gov By analyzing the relative intensities of these peaks, the isotopic enrichment and the distribution of different isotopologues in the sample can be accurately calculated. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique. In ¹H NMR, the incorporation of deuterium at a specific position results in the disappearance of the corresponding proton signal. For Doxazosin-d8, where the piperazine ring is deuterated, the proton signals corresponding to the piperazine methylenes would be absent or significantly diminished. ¹³C NMR can also be used, as the carbon atoms bonded to deuterium show characteristic changes in their signals (e.g., splitting patterns and shifts). The complete assignment of all proton and carbon signals in unlabeled Doxazosin provides a crucial reference for interpreting the spectra of the deuterated analogue. researchgate.netresearchgate.net

Table 2: Example Isotopic Distribution Data for a Doxazosin-d8 Sample from HRMS

| Isotopologue | Description | Theoretical Mass (Da) | Example Relative Abundance (%) |

|---|---|---|---|

| d0 | Unlabeled Doxazosin | 451.1863 | < 0.1 |

| d1-d6 | Partially Deuterated | 452.1926 - 457.2241 | 1.2 |

| d7 | Under-deuterated | 458.2304 | 3.5 |

| d8 | Target Compound | 459.2366 | 95.1 |

| d9+ | Over-deuterated | > 460.2429 | 0.2 |

Note: The theoretical mass and relative abundance values are illustrative examples.

Since biological systems are chiral, one enantiomer of a drug can have significantly different pharmacological activity or toxicity compared to its mirror image. wikipedia.orgkhanacademy.org Therefore, ensuring the stereochemical purity of this compound is critical.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. wikipedia.orgamericanpharmaceuticalreview.com This method employs a chiral stationary phase (CSP), which is a column packing material that is itself chiral. The CSP interacts differently with the (S) and (R) enantiomers, causing them to travel through the column at different rates and elute as separate peaks. americanpharmaceuticalreview.com By comparing the peak area of the desired (S)-enantiomer to the peak area of the undesired (R)-enantiomer, the enantiomeric purity, or enantiomeric excess (ee), can be precisely quantified. khanacademy.org Regulatory agencies often have stringent requirements for the control of enantiomeric impurities, sometimes to levels below 0.1%. mdpi.comcanada.ca Other techniques like chiral capillary electrophoresis (CE) can also be employed for enantioseparation. mdpi.com

Challenges and Advancements in Large-Scale Deuterium Labeling

The production of deuterated compounds like this compound on an industrial scale presents a unique set of challenges that are not encountered in traditional API synthesis. neulandlabs.comdatahorizzonresearch.com However, significant advancements in chemical synthesis are helping to overcome these hurdles, making the production of deuterated APIs more efficient and cost-effective. researchgate.net

Challenges in Large-Scale Deuteration

The industrial-scale synthesis of deuterated compounds is constrained by several factors, ranging from the cost of raw materials to the complexity of process control and analysis.

| Challenge | Description |

| High Cost of Raw Materials | The primary sources of deuterium, such as deuterium oxide (D₂O) and deuterium gas (D₂), are significantly more expensive than their protium (B1232500) counterparts. datahorizzonresearch.com The cost extends to deuterated reagents and building blocks, which require specialized synthesis, radically restructuring the cost profile of the API. wakefieldchemistryconsulting.com |

| Isotopic Purity and Scrambling | Achieving high isotopic incorporation (typically >98%) at specific molecular positions is a major challenge. nih.gov Undesirable hydrogen-deuterium (H/D) exchange reactions can lead to deuterium loss or scrambling, resulting in a mixture of isotopologues that are difficult to separate. nih.gov |

| Process Control and Scalability | Deuteration reactions can be highly sensitive to reaction conditions. Maintaining consistent isotopic enrichment and purity from batch to batch on a large scale is difficult. neulandlabs.com Many lab-scale deuteration methods are not readily scalable due to safety concerns or the need for specialized equipment. datahorizzonresearch.com |

| Availability of Precursors | The limited commercial availability of complex deuterated starting materials and reagents can create significant bottlenecks in the supply chain, hindering large-scale production. datahorizzonresearch.comwakefieldchemistryconsulting.com |

| Analytical Complexity | Verifying the precise location and level of deuterium incorporation requires sophisticated analytical techniques beyond routine analysis, such as specialized NMR spectroscopy or mass spectrometry, which adds to the cost and complexity of quality control. marquette.edu |

Advancements in Deuteration Technology

To address the challenges of large-scale production, researchers have focused on developing more efficient, selective, and cost-effective deuteration methods.

| Advancement | Description |

| Novel Catalytic Systems | New catalysts are being developed that offer higher selectivity and efficiency. For example, nanostructured iron catalysts have been shown to effectively label (hetero)arenes using inexpensive D₂O, a process that has been demonstrated on a kilogram scale. researchgate.netnih.gov Other advancements include palladium-catalyzed systems that enable C-H activation and deuteration in D₂O as the sole solvent. chemrxiv.org |

| Continuous Flow Technology | Continuous flow reactors, such as the H-Cube® system, offer significant advantages for deuteration. thalesnano.com These systems can generate deuterium gas in situ from the electrolysis of D₂O, improving safety and efficiency. Flow chemistry allows for precise control over reaction parameters, leading to higher and more consistent levels of deuterium incorporation with very low D₂O consumption. thalesnano.com |

| Cost-Effective Deuterium Sources | There is a major research thrust toward using D₂O as the primary deuterium donor, as it is the most abundant and least expensive source. acs.orgresearchgate.net Methods that can efficiently use D₂O, such as certain catalytic H/D exchange reactions, are crucial for making large-scale deuteration economically viable. researchgate.net |

| Late-Stage Deuteration | Introducing deuterium atoms at a late stage in the synthesis is more efficient and economical. acs.org This avoids the need to carry expensive deuterated materials through a lengthy multi-step synthesis. Techniques like late-stage C-H activation are a key area of development. |

| Improved Deuterated Reagents | The development and commercialization of a wider array of deuterated building blocks and reagents simplify synthetic routes. The introduction of deuterated methyl groups (CD₃) using reagents like methyl iodide-d₃ is a common and relatively straightforward strategy. wakefieldchemistryconsulting.com |

These advancements are crucial for supporting the growing use of deuterated compounds in pharmaceutical research and development, enabling the synthesis of complex molecules like this compound with the high purity and scale required for clinical and analytical applications. datahorizzonresearch.comresearchgate.net

Sophisticated Analytical Methodologies Employing S + Doxazosin D8

Role as an Internal Standard in Quantitative Bioanalytical Assays

In quantitative bioanalytical studies, an internal standard (IS) is essential for correcting variations in sample preparation and instrument response. An ideal IS mimics the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization. (S)-(+)-Doxazosin-d8, as a stable isotope-labeled (SIL) analog of doxazosin (B1670899), is considered the gold standard for this purpose. It co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing the ratio of analyte to IS to remain constant, which ensures high accuracy and precision.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a powerful and widely used technique for the sensitive and specific quantification of drugs and their metabolites in biological fluids. nih.gov The development of robust LC-MS/MS methods for doxazosin relies heavily on the use of a suitable internal standard, with deuterated doxazosin (doxazosin-d8) being a common choice. researchgate.net

A validated LC-MS/MS method for the enantioselective determination of doxazosin in human plasma utilized rac-doxazosin-d8 as the internal standard. researchgate.net The method involved liquid-liquid extraction (LLE) for sample cleanup from just 100 μL of human plasma, followed by separation on a polysaccharide-based chiral column. researchgate.net The mass spectrometer was operated in multiple reaction monitoring (MRM) mode, a technique that enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. The method was validated over a concentration range of 0.301 ng/mL to 75.179 ng/mL, demonstrating its suitability for pharmacokinetic studies. researchgate.net

In studies aimed at identifying doxazosin metabolites, high-resolution mass spectrometry, such as with an Orbitrap mass detector, provides significant advantages. nih.gov This technology allows for the identification of numerous potential metabolites with low-nanomolar sensitivity. nih.gov For instance, a comprehensive study identified 36 distinct metabolites of doxazosin in rats. nih.gov The fragmentation pattern of the parent doxazosin molecule, which shows a protonated ion at m/z 452.1925 and a primary product ion at m/z 344, provides a basis for deducing the structures of these metabolites. nih.gov While this study focused on metabolite identification rather than absolute quantification with an internal standard, it underscores the complexity of doxazosin's metabolic profile and the necessity of highly specific and sensitive analytical methods for which a SIL-IS is indispensable.

The table below summarizes key parameters from a representative validated LC-MS/MS method for doxazosin analysis.

| Parameter | Description |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Internal Standard | rac-doxazosin-d8 researchgate.net |

| Biological Matrix | Human Plasma researchgate.net |

| Sample Preparation | Liquid-Liquid Extraction (LLE) researchgate.net |

| Chromatographic Column | Polysaccharide-based chiral column researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Linearity Range | 0.301 ng/mL to 75.179 ng/mL researchgate.net |

A significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," which refers to the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the biological sample. core.ac.uk This can lead to either ion suppression or enhancement, compromising the accuracy and precision of the results. core.ac.uk The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to counteract these effects. Because the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement, thereby maintaining a consistent analyte-to-IS peak area ratio.

In addition to using an appropriate internal standard, several other strategies are employed to minimize matrix effects:

Efficient Sample Preparation: Rigorous sample cleanup is crucial. Techniques like solid-phase extraction (SPE) are often more effective at removing interfering matrix components than simpler methods like protein precipitation. core.ac.uknih.gov An LC-MS/MS method for quantifying (-)-doxazosin in rat plasma at very low concentrations successfully used SPE for sample extraction. nih.gov

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from matrix interferences is a key strategy. Hydrophilic interaction liquid chromatography (HILIC) has been reported as a technique that can be free from matrix effects for doxazosin analysis. ijpsm.comscispace.com

Assessment of Matrix Effect: During method validation, the matrix effect is formally assessed. This can be done using a post-column infusion experiment or a post-extraction spiking method. core.ac.uknih.gov In one study, these assessment methods demonstrated that co-eluting matrix components did not significantly influence the ionization of (-)-doxazosin or its internal standard, confirming the robustness of the sample preparation and chromatographic method. nih.gov

While LC-MS/MS is the predominant technique for the quantitative bioanalysis of doxazosin from biological matrices, Gas Chromatography-Mass Spectrometry (GC-MS) has been applied to the analysis of the doxazosin drug substance itself. Specifically, a sensitive GC-MS method was developed to determine potential genotoxic impurities, such as alkyl methanesulfonates, in doxazosin mesylate. nih.gov This method utilized a selective ion monitoring (SIM) mode to achieve a limit of quantitation of 6 ppm for these impurities relative to the active pharmaceutical ingredient. nih.gov However, the application of GC-MS for the quantification of doxazosin from biological samples, particularly using this compound as an internal standard, is not widely documented in the scientific literature. The physicochemical properties of doxazosin make it more amenable to LC-MS analysis.

Implementation in Stable Isotope Dilution Analysis (SIDA) for Absolute Quantification

Stable Isotope Dilution Analysis (SIDA) is a premier analytical method for achieving accurate and precise absolute quantification. The methodology is predicated on the addition of a known quantity of a stable isotope-labeled version of the analyte, such as this compound, to the sample at the earliest stage of the analytical workflow.

The core principle of SIDA is that the SIL internal standard is chemically indistinguishable from the endogenous analyte throughout the entire sample preparation and analysis process. Any physical loss of the analyte during extraction, derivatization, or injection will be accompanied by an identical fractional loss of the internal standard. Similarly, any variation in instrument response or ionization efficiency will affect both the analyte and the standard equally. The mass spectrometer distinguishes between the analyte and the standard based on their mass difference. Therefore, the final measurement of the peak area ratio of the native analyte to the SIL standard allows for a highly accurate calculation of the initial concentration of the analyte, effectively canceling out procedural errors and variability. This makes SIDA, employing standards like this compound, the definitive method for absolute quantification in complex matrices.

Advanced Chromatographic and Spectroscopic Techniques for Isotope-Labeled Compounds

The successful use of this compound in quantitative assays is inextricably linked to the development of advanced chromatographic techniques that can effectively separate doxazosin from endogenous interferences and other metabolites before detection by the mass spectrometer.

High-Performance Liquid Chromatography (HPLC) is the separation science at the heart of most doxazosin bioanalytical methods. Method development focuses on achieving a sharp, symmetrical peak shape for doxazosin and its internal standard, with adequate retention and separation from potentially interfering components.

Key aspects of HPLC method development for doxazosin include:

Stationary Phase Selection: Reversed-phase columns, such as C18, are commonly used for the analysis of doxazosin. nih.govnih.gov For enantioselective analysis, specialized chiral stationary phases, like polysaccharide-based columns, are required to separate the (+) and (-) enantiomers of doxazosin. researchgate.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer). nih.govijpsr.comnih.gov The pH and composition of the mobile phase are optimized to achieve the desired retention time and peak shape. For example, one method used a mobile phase of aqueous ammonium acetate, methanol, and acetonitrile (55:10:35, v/v/v). nih.gov

Gradient vs. Isocratic Elution: Depending on the complexity of the sample and the number of analytes, either isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution may be used to achieve optimal separation. usp.org

The table below summarizes chromatographic conditions used in various HPLC methods for doxazosin analysis.

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Thermo Hypersil-Hypurity C18 (5 µm, 150 x 2.1 mm) nih.gov | Acquity BEH C18 (1.7 µm, 50 x 2.1 mm) nih.gov | Chromolith RP-C18 (100 x 4.6 mm) nih.govresearchgate.net |

| Mobile Phase | 20 mmol/L ammonium acetate (pH 4.28) : methanol : acetonitrile (55:10:35, v/v/v) nih.gov | Alkaline mobile phase (details not specified) nih.gov | Potassium phosphate buffer (pH 5) : methanol (40:60, v/v) nih.govresearchgate.net |

| Flow Rate | Not specified nih.gov | Not specified nih.gov | 1.0 mL/min nih.govresearchgate.net |

| Detection | Mass Spectrometry nih.gov | Tandem Mass Spectrometry nih.gov | UV at 251 nm nih.govresearchgate.net |

| Retention Time | 2.7 min nih.gov | Not specified | 3.8 min nih.gov |

Nuclear Magnetic Resonance (NMR) for Conformational and Dynamic Studies (beyond basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed investigation of the three-dimensional structure and motional dynamics of this compound in solution. Beyond its utility in basic structural confirmation, advanced NMR methodologies, including Nuclear Overhauser Effect Spectroscopy (NOESY), Rotating-frame Overhauser Effect Spectroscopy (ROESY), and variable-temperature (VT) NMR, provide profound insights into the conformational preferences and dynamic processes inherent to the molecule. These studies are critical for understanding the spatial arrangement of the quinazoline (B50416), piperazine (B1678402), and benzodioxane moieties, as well as the energetic barriers associated with conformational conversions. The strategic placement of deuterium (B1214612) atoms in this compound can simplify proton NMR spectra and allow for more precise measurements of specific proton-proton interactions and relaxation parameters.

Conformational Analysis using 2D NOESY and ROESY

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is instrumental in defining the through-space proximity of protons within the this compound molecule. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the interacting protons, providing critical distance constraints for protons that are within approximately 5 Å of each other. These constraints are fundamental to constructing a detailed model of the molecule's predominant conformation in solution.

For a molecule of the size of doxazosin, ROESY experiments can be particularly advantageous as they mitigate the issue of zero or near-zero NOE enhancement that can occur for medium-sized molecules. ROESY cross-peaks are always positive, providing unambiguous information on spatial proximity.

A summary of plausible, representative NOE/ROE correlations and their interpretation is presented in the interactive data table below.

| Interacting Protons | Observed NOE/ROE Intensity | Inferred Internuclear Distance (Å) | Conformational Implication |

|---|---|---|---|

| H (benzodioxane methine) ↔ H (piperazine axial) | Strong | ~2.2 - 2.8 | Indicates a pseudo-equatorial orientation of the benzodioxane moiety relative to the piperazine ring. |

| H (benzodioxane aromatic) ↔ H (piperazine equatorial) | Medium | ~2.8 - 3.5 | Defines the folding of the molecule around the piperazine-benzodioxane linkage. |

| H (quinazoline aromatic) ↔ H (piperazine axial) | Medium | ~3.0 - 3.8 | Provides constraints on the orientation of the quinazoline ring relative to the piperazine ring. |

| H (quinazoline methoxy) ↔ H (quinazoline aromatic) | Strong | ~2.5 - 3.0 | Confirms the through-space proximity consistent with the planar quinazoline ring system. |

Dynamic Studies using Variable-Temperature (VT) NMR

This compound possesses several sources of dynamic behavior that can be quantitatively assessed using variable-temperature NMR spectroscopy. Two key dynamic processes are the chair-to-chair inversion of the piperazine ring and the restricted rotation around the amide bond connecting the piperazine and benzodioxane moieties.

At ambient temperatures, these conformational exchanges may be rapid on the NMR timescale, resulting in averaged signals for the involved protons. As the temperature is lowered, the rate of these processes decreases. If the rate becomes slow enough, separate signals for the protons in each distinct conformation can be observed. The temperature at which these distinct signals coalesce into a single broad peak is known as the coalescence temperature (Tc). From Tc and the frequency separation of the signals at low temperature, the free energy of activation (ΔG‡) for the dynamic process can be calculated using the Eyring equation.

A hypothetical variable-temperature ¹H NMR study of this compound would likely reveal distinct coalescence phenomena for the piperazine ring protons and the protons adjacent to the amide bond. The deuteration of specific sites on the doxazosin molecule would simplify the spectra, allowing for a more straightforward analysis of these dynamic processes.

The following interactive data table presents a hypothetical set of results from a variable-temperature NMR study on this compound, focusing on the amide bond rotation.

| Dynamic Process | Observed Proton Signals | Coalescence Temperature (Tc) (K) | Frequency Separation (Δν) at Low Temperature (Hz) | Calculated Free Energy of Activation (ΔG‡) (kJ/mol) |

|---|---|---|---|---|

| Amide Bond Rotation | Piperazine protons adjacent to the carbonyl group | 315 | 85 | 65.2 |

| Piperazine Ring Inversion | Axial and equatorial protons of the piperazine ring | 250 | 120 | 51.8 |

These detailed conformational and dynamic studies, facilitated by the use of the isotopically labeled this compound, provide a comprehensive understanding of its behavior in solution. This information is invaluable for correlating its three-dimensional structure with its chemical properties and interactions.

Mechanistic and Metabolic Investigations Using S + Doxazosin D8

Elucidation of Doxazosin (B1670899) Metabolic Pathways in In Vitro Systems and Preclinical Models

(S)-(+)-Doxazosin-d8 is instrumental in clarifying the metabolic fate of doxazosin. In vitro systems, such as liver microsomes and hepatocytes, alongside preclinical animal models, provide the necessary biological matrix to study these transformation processes.

Stable isotope tracing (SIT) with this compound is a powerful technique for metabolite identification. nih.govbiorxiv.org When co-administered with its non-labeled counterpart, the deuterated compound creates a unique isotopic signature in mass spectrometry analyses. This allows for the unambiguous identification of drug-related material against a complex background of endogenous molecules. nih.gov

Doxazosin is subject to extensive metabolism, with only about 5% of a dose being excreted as the unchanged drug in humans. nih.govnih.govnih.gov The primary metabolic transformations occur via two main pathways: O-demethylation of the quinazoline (B50416) part of the molecule and hydroxylation of the benzodioxan portion. nih.govnih.govdrugbank.commedsafe.govt.nzfda.gov Research in rats has successfully identified numerous transformation products. In one comprehensive study, a total of 34 metabolites of doxazosin were identified in rat plasma, demonstrating the complexity of its biotransformation. nih.govnih.gov The use of isotope tracing is crucial for confirming the chemical structures of these metabolites by analyzing their mass spectral fragmentation patterns in relation to the parent drug. biorxiv.orgnih.gov

Table 1: Major Metabolic Pathways of Doxazosin This table is interactive and can be sorted by clicking on the headers.

| Metabolic Pathway | Location on Molecule | Resulting Metabolites | Reference |

|---|---|---|---|

| O-Demethylation | Quinazoline Nucleus | 6- and 7-O-demethylated metabolites | drugbank.com, nih.gov, nih.gov |

| Hydroxylation | Benzodioxan Moiety | 6'- and 7'-hydroxylated metabolites | drugbank.com, nih.gov, nih.gov, medsafe.govt.nz |

In vitro studies using human liver microsomes (HLMs) and recombinant human cytochrome P450 (CYP) enzymes have been pivotal in identifying the specific enzymes responsible for doxazosin metabolism. These investigations have established that doxazosin is a substrate for multiple CYP enzymes. pfizer.comdrugs.commedicines.org.uk The primary pathway for its elimination is mediated by CYP3A4. drugbank.compfizer.commedicines.org.ukhres.cafda.govrxlist.com To a lesser extent, CYP2D6 and CYP2C9 are also involved in its metabolism. drugbank.compfizer.comdrugs.commedicines.org.ukfda.govrxlist.com

Studies investigating the enantioselective metabolism of doxazosin have revealed that the metabolic profiles of the (+) and (-) enantiomers can differ significantly in both rat and human liver microsomes. nih.govnih.gov Although the same metabolites were identified from both enantiomers, their rates of formation varied. nih.gov Further research with specific recombinant human CYP enzymes showed that while several enzymes can catalyze doxazosin metabolism, they may exhibit different preferences for each enantiomer. nih.govnih.gov For example, one study noted that CYP3A4 was highly specific and selective in catalyzing the formation of a particular metabolite from (-)-doxazosin. nih.govnih.gov

Metabolic stability assays are fundamental in early drug discovery to predict a drug's metabolic clearance and half-life in the body. springernature.comnuvisan.com These assays typically involve incubating a compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. springernature.comnih.govevotec.com this compound is used in these systems as an analytical standard to ensure accurate quantification of the parent compound as it is depleted over time.

By measuring the rate of disappearance of the parent drug, key pharmacokinetic parameters such as intrinsic clearance (CLint) and in vitro half-life (t½) can be calculated. nuvisan.com Studies using rat liver microsomes (RLMs) and human liver microsomes (HLMs) have been conducted for doxazosin. nih.govnih.gov These experiments have shown stereoselectivity in its metabolism, with the elimination of (+)-doxazosin being slower than that of (-)-doxazosin in a rat liver microsomal system. nih.gov Comparing results from microsomes (which primarily contain Phase I enzymes) and hepatocytes (which contain both Phase I and Phase II enzymes) can provide a more complete picture of a compound's metabolic fate. nih.gov

Application in Preclinical Pharmacokinetic (PK) Profiling Methodologies

This compound is an essential tool for defining the pharmacokinetic profile of doxazosin in preclinical species. Its use in animal models allows for precise measurement of the drug and its metabolites in various biological samples.

Studies utilizing radiolabeled or stable isotope-labeled doxazosin in species such as the mouse, rat, and dog have been conducted to understand its absorption, distribution, and excretion. nih.govnih.gov Following administration, doxazosin is well absorbed in these species. nih.govnih.gov The compound exhibits a high degree of binding to plasma proteins, with reported values of 95.3% in the rat and 98.3% in humans. nih.govnih.gov

The primary route of elimination for doxazosin and its metabolites is through the feces in all preclinical species studied, as well as in humans. nih.govnih.govdrugbank.com In humans, approximately 63% of an administered dose is recovered in the feces, while about 9% is found in the urine. drugbank.commedsafe.govt.nzhres.ca A very small fraction of the dose is excreted as unchanged drug, highlighting the extensive nature of its metabolism. nih.govnih.govdrugbank.com In pregnant rats, studies with radiolabeled doxazosin have shown that the compound can cross the placenta. drugbank.com

The quantitative data obtained from preclinical studies using this compound allows for the calculation of critical pharmacokinetic parameters. These parameters are essential for understanding the drug's behavior in vivo and for scaling data to predict human pharmacokinetics. Non-compartmental analysis of plasma concentration-time data yields values for bioavailability, clearance, volume of distribution, and elimination half-life. nih.gov

Significant inter-species differences in pharmacokinetic parameters have been observed. For instance, the plasma half-life in rats is approximately 1.2 hours and in dogs is 5 hours, which is considerably shorter than the 9-22 hours reported in humans. nih.govnih.govnih.govpfizer.com Similarly, plasma clearance values are much higher in rats (30 ml/min/kg) and dogs (13 ml/min/kg) compared to humans (1.2 ml/min/kg). nih.govnih.gov These preclinical data are vital for building robust pharmacokinetic models.

Table 2: Comparative Pharmacokinetic Parameters of Doxazosin in Preclinical Species and Humans This table is interactive and can be sorted by clicking on the headers.

| Parameter | Rat | Dog | Human | Reference |

|---|---|---|---|---|

| Oral Bioavailability | ~50% | 60% | ~65% | nih.gov, nih.gov, nih.gov |

| Plasma Half-life (t½) | 1.2 h | 5 h | 9-22 h | nih.gov, nih.gov, nih.gov |

| Plasma Clearance | 30 ml/min/kg | 13 ml/min/kg | 1.2 ml/min/kg | nih.gov, nih.gov |

| Plasma Protein Binding | 95.3% | N/A | 98.3% | nih.gov, nih.gov |

Analysis of Deuterium (B1214612) Kinetic Isotope Effects (DKIE) in Biotransformations

The use of isotopically labeled compounds, such as this compound, is a powerful strategy in medicinal chemistry and pharmacology to investigate drug metabolism and reaction mechanisms. Replacing hydrogen (H) with its heavier, stable isotope deuterium (D) at specific molecular positions can alter the rate of chemical reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). This effect is particularly relevant for metabolic pathways mediated by enzymes like the cytochrome P450 (CYP) superfamily, which are responsible for the biotransformation of a vast number of drugs, including doxazosin. nih.govnih.gov

The kinetic isotope effect is a quantum mechanical phenomenon that arises from differences in the zero-point vibrational energy (ZPE) of chemical bonds. baranlab.orgslideshare.net A bond involving a heavier isotope, like the C-D bond, has a lower ZPE than the corresponding C-H bond. Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step of the reaction. nih.gov

The DKIE is expressed as the ratio of the rate constant for the non-deuterated substrate (kH) to that of the deuterated substrate (kD):

DKIE = kH / kD

Primary DKIE : A primary DKIE is observed when the bond to the isotopically substituted atom is broken or formed during the rate-limiting step of the reaction. slideshare.net For CYP-mediated oxidations, this typically involves the abstraction of a hydrogen atom. A DKIE value significantly greater than 1 (typically ranging from 2 to 7 for C-H bond cleavage) indicates that C-H bond breaking is at least partially rate-limiting. nih.gov

Secondary DKIE : A secondary DKIE occurs when the isotopically substituted atom is not directly involved in bond breaking but is located at or near the reaction center. slideshare.net These effects are generally smaller than primary KIEs (typically 0.8 to 1.4) and result from changes in the vibrational environment of the isotopic atom as the reaction proceeds from the reactant to the transition state, often related to a change in hybridization of the carbon atom. informaticsjournals.co.inresearchgate.net An inverse KIE (kH/kD < 1) can occur if the transition state has a higher vibrational force constant than the ground state. baranlab.org

In the context of this compound biotransformation, the magnitude of the observed DKIE for the formation of a specific metabolite can elucidate the mechanism of the enzymatic reaction. For instance, a large primary DKIE on the O-demethylation pathway would confirm that the cleavage of the C-H bond on the methoxy (B1213986) group is a key, rate-limiting event in that specific metabolic transformation.

Several experimental designs are employed to measure the kinetic isotope effects in drug biotransformations. These experiments are typically conducted in vitro using systems that contain the relevant metabolic enzymes, such as human liver microsomes (HLMs), which are rich in CYP enzymes, or recombinant CYP enzymes expressed in a controlled system. nih.govnih.gov The choice of method depends on the specific information desired, such as the KIE on Vmax (maximal reaction velocity) or Vmax/KM (a measure of catalytic efficiency). nih.gov

Common experimental approaches include:

Non-competitive Intermolecular Experiments : In this setup, the non-deuterated ((S)-(+)-Doxazosin) and deuterated (this compound) substrates are incubated in separate reactions with the enzyme system (e.g., HLMs). nih.gov The reaction kinetics (rate of substrate depletion or product formation) are determined independently for each substrate across a range of concentrations. This allows for the calculation of individual kinetic parameters (Vmax and KM) for both isotopologues, from which the KIE on Vmax (DV) and Vmax/KM (D(V/K)) can be determined. This is the only method that can determine DV, but it is susceptible to experimental error as conditions must be precisely replicated across parallel assays. nih.gov

Competitive Intermolecular Experiments : Here, a mixture of the non-deuterated and deuterated substrates (e.g., a 1:1 molar ratio) is incubated in a single reaction vessel with the enzyme system. nih.gov The reaction is allowed to proceed to a certain extent (typically <25% completion), and the ratio of the resulting metabolites is analyzed using mass spectrometry. This method directly measures the KIE on Vmax/KM and is generally more precise than the non-competitive method because it minimizes variability between assays. baranlab.org

Intramolecular Competitive Experiments : This approach is used when a molecule has multiple, chemically equivalent sites for metabolism, some of which are deuterated. For instance, if a methyl group (-CH3) is deuterated to a -CD3 group, the enzyme can choose to abstract either H or D. The ratio of the resulting hydroxylated products can be measured to determine an intramolecular KIE. nih.gov

The analysis of substrates and metabolites is predominantly carried out using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity, allowing for the accurate quantification of each isotopologue and its metabolites even in complex biological matrices. researchgate.netresearchgate.net

Illustrative Data Table: Hypothetical DKIE in (S)-(+)-Doxazosin Metabolism

The following table presents hypothetical data from a competitive intermolecular experiment comparing the metabolism of (S)-(+)-Doxazosin with this compound in human liver microsomes. This data illustrates the potential impact of deuteration on the formation of major metabolites.

| Metabolite | Metabolic Pathway | Relative Abundance (from (S)-(+)-Doxazosin) | Relative Abundance (from this compound) | Calculated DKIE (kH/kD) |

|---|---|---|---|---|

| O-desmethyl Doxazosin | O-demethylation | 100% | 25% | 4.0 |

| Hydroxylated Doxazosin (Benzodioxan moiety) | Aromatic Hydroxylation | 45% | 42% | 1.1 |

| N-despiperazinyl Doxazosin | N-dealkylation | 15% | 35% | 0.43 (Metabolic Shunt) |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the principles of DKIE and metabolic shunting based on typical values seen in drug metabolism studies and does not represent actual experimental results for this compound.

Stability and Degradation Studies of S + Doxazosin D8 As a Reference Standard

Forced Degradation Studies to Identify Degradation Pathways in Analytical Contexts

Forced degradation, or stress testing, is a crucial process in the development and validation of stability-indicating analytical methods. hilarispublisher.com It helps to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method in separating the active pharmaceutical ingredient from its by-products. hilarispublisher.com Studies on doxazosin (B1670899) mesylate, the non-deuterated analogue, provide significant insight into the degradation behavior expected for (S)-(+)-Doxazosin-d8.

Research indicates that doxazosin is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while it exhibits greater stability under thermal and photolytic stress. researchgate.netajrconline.orgresearchgate.net

Acid Hydrolysis: Significant degradation is observed when the compound is subjected to acidic conditions, such as with 0.5 N or 1M HCl. researchgate.netajrconline.org Kinetic studies have shown that acid degradation of doxazosin mesylate follows zero-order kinetics. hilarispublisher.comresearchgate.net

Base Hydrolysis: The compound readily degrades under alkaline conditions (e.g., 0.5 N or 1M NaOH). researchgate.netajrconline.org The degradation pathway under alkaline hydrolysis may proceed to yield 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine. cu.edu.eg This degradation has been found to follow first-order kinetics. hilarispublisher.comresearchgate.net Complete degradation was noted after refluxing with 0.1 N NaOH for 30 minutes at 100°C. cu.edu.eg

Oxidative Degradation: Doxazosin shows susceptibility to degradation under oxidative stress, for instance, when exposed to hydrogen peroxide. researchgate.netajrconline.org

Photolytic and Thermal Stability: In contrast, doxazosin mesylate is reported to be relatively stable under photolytic (UV light at 254 nm) and thermal (heat at 105°C) conditions. researchgate.netajrconline.orgresearchgate.net However, another study indicated that doxazosin is a photolabile compound, with degradation promoted by basic pH and the presence of certain ions. mdpi.com

The following table summarizes the behavior of doxazosin under various stress conditions, which is indicative of the expected stability for this compound.

| Stress Condition | Reagent/Parameters | Observation | Reference(s) |

| Acid Hydrolysis | 0.5 N HCl / 1M HCl | Significant Degradation | researchgate.net, ajrconline.org |

| Base Hydrolysis | 0.5 N NaOH / 1M NaOH | Significant Degradation | researchgate.net, ajrconline.org |

| Oxidation | 3.0% H₂O₂ | Degradation Occurred | researchgate.net, ajrconline.org |

| Thermal Degradation | 105°C for 7 days | Stable | researchgate.net, ajrconline.org |

| Photolytic Degradation | UV light (254 nm) for 7 days | Stable | researchgate.net, ajrconline.org |

| Water Hydrolysis | Water at 70°C for 24 hours | Stable | ajrconline.org |

Long-Term Stability Assessments under Controlled Storage Conditions

Long-term stability studies are essential to determine the appropriate storage conditions and re-test period for a reference standard. For doxazosin and its deuterated forms, manufacturers generally recommend storage at room temperature or refrigerated conditions, protected from light, in tightly closed containers. cdnisotopes.comlgcstandards.comwebmd.com

Safety Data Sheets (SDS) for Doxazosin and Doxazosin-d8 hydrochloride state that the compound is stable under normal and recommended storage conditions. cdnisotopes.comlgcstandards.comlgcstandards.com Specific certificates of analysis should be consulted for precise storage and transport temperatures. lgcstandards.comlgcstandards.com General recommendations include keeping the container tightly closed in a dry, cool, and well-ventilated place. lgcstandards.com Public assessment reports for pharmaceutical products containing doxazosin mesylate have justified a re-test period of up to 5 years with no special storage precautions, based on stability studies conducted according to ICH guidelines. geneesmiddeleninformatiebank.nl

For analytical purposes, the stability of doxazosin in processed samples is also critical. Studies have shown that doxazosin is stable in human plasma for at least two months when stored at -20°C. nih.gov Standard and sample solutions used in HPLC analysis were found to be stable for 40 hours at a cooler temperature of 10°C. usp.org

| Parameter | Condition | Duration | Result | Reference(s) |

| Drug Substance | Standard ICH Conditions | 5 years | Stable, no special storage required | geneesmiddeleninformatiebank.nl |

| Reference Standard | Room Temperature | ≥ 1 year | Stable | schd-shimadzu.com |

| Compound in Plasma | -20°C | 2 months | Stable | nih.gov |

| Analytical Solution | 10°C (in autosampler) | 40-48 hours | Stable | usp.org |

Quantitative Analysis of Degradation Products in Reference Material

The quantitative analysis of this compound and its degradation products is typically performed using stability-indicating chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). ajrconline.orgusp.orgresearchgate.net These methods are designed to separate the main compound from any impurities or degradants, allowing for accurate quantification. usp.org

A common approach involves reversed-phase chromatography with a C18 column. researchgate.netajrconline.org For example, a UPLC method successfully separated doxazosin mesylate from its process-related and degradation impurities using a gradient elution with a mobile phase consisting of aqueous phosphoric acid and a mixture of methanol, water, and acetonitrile. ajrconline.org Detection is commonly carried out using a photodiode array (PDA) detector, often set at a wavelength of around 210 nm or 245 nm. researchgate.netajrconline.orgusp.org The use of a PDA detector allows for peak purity assessment, ensuring that the main compound peak is not co-eluting with any impurities. usp.org

Forced degradation studies have led to the identification of several potential degradation products. irb.hrnih.gov Under alkaline conditions, a major degradation product identified is 6,7-dimethoxy-2-(piperazin-1-yl)quinazoline-4-amine. cu.edu.eg Photolytic and photocatalytic degradation studies have identified other transformation products, including those resulting from the cleavage of the dioxane cycle and hydroxylation. irb.hrnih.gov

The table below lists some of the identified degradation products of doxazosin.

| Degradation Product Name | Molecular Formula | Degradation Condition | Reference(s) |

| 6,7-dimethoxy-2-(piperazin-1-yl)quinazoline-4-amine | C₁₄H₁₉N₅O₂ | Alkaline Hydrolysis | cu.edu.eg |

| Doxazosin Related Compound D | Not specified | Not specified | usp.org |

| (2-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(2,3-dihydroxyphenyl)methanone | C₁₇H₂₁N₅O₃ | Photolysis | irb.hr, nih.gov |

| (2-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(2,3-dihydroxycyclohexyl)methanone | C₁₇H₂₃N₅O₄ | Photolysis | irb.hr, nih.gov |

| 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-((6,7-dihydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl)piperazine | C₂₃H₂₅N₅O₇ | Photolysis | irb.hr, nih.gov |

Strategic Role of S + Doxazosin D8 in Preclinical Drug Discovery and Development Support

Bioanalytical Support for Lead Optimization and Preclinical Candidate Selection

In the early phases of drug discovery, lead optimization is a critical process where promising "hit" compounds are chemically modified to improve their pharmacological and pharmacokinetic profiles. This iterative cycle of design, synthesis, and testing relies heavily on high-quality bioanalytical data to guide decisions. (S)-(+)-Doxazosin-d8 serves as an exemplary tool in this context, primarily by functioning as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of its non-labeled counterpart, Doxazosin (B1670899), using liquid chromatography-mass spectrometry (LC-MS). wuxiapptec.comamazon.ae

An internal standard is a compound of known concentration added to all samples, including calibrators, quality controls, and unknowns, to correct for variability during the analytical process. labroots.com SIL-IS are considered the gold standard for quantitative LC-MS bioanalysis because their physicochemical properties are nearly identical to the analyte of interest. wuxiapptec.com This near-identical behavior ensures that the SIL-IS and the analyte experience similar effects during sample extraction, chromatography, and ionization within the mass spectrometer. wuxiapptec.comwaters.com

The use of this compound as an internal standard is crucial for several reasons:

Correction for Matrix Effects: Biological samples like plasma are complex mixtures that can interfere with the ionization of an analyte, either suppressing or enhancing its signal. This "matrix effect" is a major source of inaccuracy. musechem.com Because this compound co-elutes with and behaves like the unlabeled Doxazosin, it experiences the same matrix effects, allowing for accurate correction and reliable quantification. wuxiapptec.comwaters.com

Improved Accuracy and Precision: By normalizing for variations in sample preparation, injection volume, and instrument response, the SIL-IS significantly enhances the accuracy and precision of the generated data. labroots.commusechem.com This is paramount during lead optimization, where subtle differences in the pharmacokinetic profiles of various candidate molecules must be reliably distinguished.

Reliable Pharmacokinetic (PK) Profiling: Preclinical candidate selection is heavily influenced by a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Accurate measurement of PK parameters is essential for selecting candidates with desirable characteristics. infinixbio.com The use of this compound ensures the integrity of the data that forms the basis of these critical decisions. veeprho.com

Table 1: Comparison of Internal Standard (IS) Types in Bioanalysis

| Feature | This compound (Ideal SIL-IS) | Structural Analogue (Non-Ideal IS) |

|---|---|---|

| Chemical Structure | Identical to analyte, with isotopic label. wuxiapptec.com | Similar, but not identical, chemical structure. wuxiapptec.com |

| Chromatography | Co-elutes with the analyte. waters.com | Different retention time. |

| Matrix Effect Compensation | High; experiences the same ion suppression/enhancement as the analyte. wuxiapptec.com | Low to moderate; experiences different matrix effects. |

| Extraction Recovery | Identical to the analyte. wuxiapptec.com | May differ from the analyte. |

| Accuracy & Precision | High; provides the most reliable results. labroots.com | Variable; can lead to biased results. |

| Regulatory Preference | Recommended for MS-based detection by regulatory bodies like the ICH. ich.org | Used when a SIL-IS is not available, but requires more extensive validation. |

Facilitation of In Vitro-In Vivo Correlation (IVIVC) Studies (Preclinical)

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form (such as the rate of drug dissolution) to an in vivo response (such as the drug's plasma concentration profile). nih.govresearchgate.net Establishing a meaningful IVIVC during preclinical development is highly valuable, as it can guide formulation design, help set clinically relevant manufacturing specifications, and potentially reduce the number of animal studies required. nih.gov

The development of a robust IVIVC is critically dependent on the quality of both the in vitro and in vivo data. The in vivo component requires accurately measuring the drug's concentration in a biological matrix (e.g., plasma) over time following administration to an animal model. infinixbio.commdpi.com This is precisely where this compound plays its facilitative role.

To establish an IVIVC for a Doxazosin formulation, researchers must generate precise and reliable plasma concentration-time profiles. By employing this compound as the internal standard in the bioanalytical method, the accuracy of these crucial in vivo measurements is assured. amazon.aeveeprho.com Any variability in sample processing or instrument performance is normalized, ensuring that the resulting pharmacokinetic data truly reflects the in vivo performance of the formulation. labroots.com Without a reliable internal standard, the in vivo data would be subject to error, making it impossible to establish a predictive correlation with in vitro results. mdpi.com

For example, studies comparing different formulations of Doxazosin, such as immediate-release versus controlled-release, rely on precise pharmacokinetic data to demonstrate differences in absorption rate and extent. geneesmiddeleninformatiebank.nlnih.gov The use of this compound underpins the generation of this data, thereby enabling the correlations that are fundamental to modern formulation science.

Table 2: Key Pharmacokinetic Parameters Reliably Quantified Using this compound as an Internal Standard

| Parameter | Abbreviation | Description | Importance for Preclinical IVIVC |

|---|---|---|---|

| Peak Plasma Concentration | Cmax | The maximum concentration of the drug observed in plasma. | A key endpoint for assessing the rate and extent of absorption; directly used in IVIVC models. farmaciajournal.com |

| Time to Peak Concentration | Tmax | The time at which Cmax is observed. | Reflects the rate of drug absorption from the formulation. nih.gov |

| Area Under the Curve | AUC | The total drug exposure over time, representing the extent of absorption. | A critical measure of bioavailability; directly used in establishing Level A IVIVC. farmaciajournal.com |

| Elimination Half-Life | t½ | The time required for the drug concentration to decrease by half. | Characterizes the drug's elimination from the body. nih.gov |

Establishment of Certified Reference Standards for Research and Regulatory Compliance

Beyond its use as an internal standard in routine sample analysis, this compound is itself a product of meticulous chemical synthesis and characterization, qualifying it as a reference standard. axios-research.com A reference standard is a highly purified and well-characterized material used as a benchmark for analytical testing. cambrex.comsynthinkchemicals.com The availability of such standards is essential for the entire lifecycle of a drug, ensuring quality, consistency, and regulatory compliance. pharmaknowledgeforum.com

This compound is offered as a fully characterized compound intended for use in analytical method development, validation, and quality control (QC) applications. axios-research.com Its role as a reference standard is multifaceted:

Method Validation: Regulatory authorities worldwide, guided by frameworks like the International Council for Harmonisation (ICH), require that bioanalytical methods be rigorously validated to prove they are fit for purpose. ich.org This validation process involves assessing parameters like accuracy, precision, selectivity, and stability, all of which are measured against a known reference standard. musechem.com

Traceability and Consistency: Using a certified reference standard provides traceability to a known benchmark, often one linked to pharmacopoeial standards (e.g., USP, EP). axios-research.comsynthinkchemicals.com This ensures that analytical results are consistent and comparable across different laboratories and over time.

Regulatory Submissions: The documentation accompanying a reference standard, such as a Certificate of Analysis (CoA), provides essential information on identity, purity, and characterization. pharmuni.compharmtech.com This documentation is a critical component of regulatory filings for new drugs, demonstrating that the analytical methods used to generate safety and efficacy data are sound. cambrex.com

Suppliers of this compound provide it as a reference material for research, often with detailed documentation specifying its chemical purity and isotopic incorporation, which is crucial for its use in regulated bioanalysis. veeprho.comaxios-research.comcaymanchem.com

Table 3: Typical Data Provided for a Certified Reference Standard like this compound

| Data Field | Example Information | Purpose |

|---|---|---|

| Catalogue Number | e.g., AR-D02327 | Unique product identifier for ordering and batch tracking. axios-research.com |

| CAS Number | 1219803-95-8 (HCl salt) | A unique numerical identifier for the specific chemical substance. caymanchem.compharmaffiliates.com |

| Molecular Formula | C₂₃H₁₇D₈N₅O₅ | Defines the elemental composition of the molecule. axios-research.com |

| Molecular Weight | 459.53 g/mol | The mass of one mole of the substance, used in concentration calculations. pharmaffiliates.com |

| Chemical Purity | ≥98% | Specifies the percentage of the desired compound, ensuring minimal interference from impurities. caymanchem.com |

| Isotopic Purity | ≥99% deuterated forms | Confirms the degree of isotope labeling, critical for its function as a mass spectrometry standard. caymanchem.com |

| Certificate of Analysis | Provided with product | Official document detailing identity, purity, potency, and other quality control tests. ich.orgpharmtech.com |

| Storage Conditions | -20°C | Ensures the long-term stability and integrity of the standard. caymanchem.com |

Future Directions and Emerging Research for Deuterated Pharmaceutical Probes

Innovations in Stereoselective Deuterium (B1214612) Labeling Techniques

Recent advancements have focused on developing highly selective catalytic methods for this purpose. For instance, ruthenium-on-carbon (Ru/C) has been shown to be an effective catalyst for the regio- and stereoselective deuterium labeling of various organic molecules, including sugars. rsc.orgresearchgate.net This method operates via C-H bond activation, facilitated by the coordination of the ruthenium catalyst to nearby functional groups, allowing for precise deuterium incorporation. rsc.org Such techniques are critical for producing enantiomerically pure deuterated compounds, which is essential as different enantiomers of a drug can have distinct pharmacological effects and metabolic fates. assumption.edunih.gov The stabilization of a chiral center through deuteration, a concept known as the deuterium-enabled chiral switch (DECS), can prevent in vivo enantiomeric switching, ensuring that only the desired, more potent enantiomer is active. assumption.edunih.gov

Innovations in this area are moving towards more efficient, cost-effective, and environmentally friendly methods. The use of nanocatalysts, such as ruthenium nanoclusters, can decrease the activation energy of the C-H bond, leading to faster reactions with less energy input. assumption.edu These advancements are crucial for the broader application of stereospecifically deuterated compounds in pharmaceutical research.

Integration of (S)-(+)-Doxazosin-d8 into High-Throughput Screening Bioanalytical Platforms

In the realm of bioanalysis, particularly in drug metabolism and pharmacokinetic (DMPK) studies, deuterated compounds like this compound have become indispensable. They are most commonly employed as internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) assays. doi.orgamazon.aeacs.org The use of a stable isotope-labeled internal standard that is structurally identical to the analyte, but with a different mass, allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response. acs.orgresearchgate.net

High-throughput screening (HTS) platforms are essential for rapidly analyzing large numbers of biological samples in drug discovery and development. acs.orgnih.gov The integration of this compound into these platforms facilitates the rapid and reliable quantification of doxazosin (B1670899) in various biological matrices, such as plasma and urine. amazon.aeacs.org Modern HTS systems often utilize automated sample preparation, such as liquid-liquid extraction or solid-phase extraction in 96-well plate formats, coupled with ultra-high-performance liquid chromatography (UHPLC) and tandem mass spectrometry. acs.orgresearchgate.netlcms.cz This automation significantly increases sample throughput, with some platforms capable of analyzing over 1,000 samples in a 12-hour period. acs.org

The development of fast LC-MS/MS methods, with run times as short as 30 seconds per sample, further enhances the efficiency of these platforms. acs.org The use of hydrophilic interaction liquid chromatography (HILIC) is also emerging as a valuable technique, complementing traditional reversed-phase chromatography for the analysis of a wide range of compounds. researchgate.netnih.gov The robustness and reliability of these high-throughput methods, underpinned by the use of deuterated internal standards like this compound, are critical for making timely and informed decisions in the drug development process.

Expanding Utility in Advanced Preclinical Research Models and Methodologies

The application of this compound and other deuterated compounds extends beyond their role as internal standards. They are increasingly being used as probes to investigate complex biological processes in advanced preclinical research models. The kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond, is a key principle exploited in these studies. researchgate.netscienceopen.com By selectively deuterating specific metabolic "soft spots" on a drug molecule, researchers can slow down its metabolism, leading to a longer half-life and increased drug exposure. nih.govscienceopen.com

This approach has significant implications for improving the pharmacokinetic and toxicological profiles of drugs. scienceopen.com For example, reducing the rate of metabolism can decrease the formation of potentially toxic metabolites. scienceopen.com The improved pharmacokinetic properties can also translate to enhanced efficacy in preclinical models, as has been observed with several deuterated compounds that have shown stronger antitumor activity in xenograft models compared to their non-deuterated counterparts. nih.govscienceopen.com

Furthermore, the use of deuterated compounds in preclinical studies can provide valuable insights into drug metabolism pathways. By comparing the metabolic profiles of the deuterated and non-deuterated versions of a drug, researchers can identify the primary sites of metabolic attack. medicines.org.uknih.gov This information is invaluable for designing new drug candidates with improved metabolic stability. The ability to use data from the non-deuterated analog can also streamline the development and regulatory approval process for deuterated drugs, potentially reducing costs and time to market. tandfonline.com As our understanding of the nuanced effects of deuterium substitution grows, the utility of compounds like this compound in advanced preclinical research is set to expand, driving the development of safer and more effective medicines. nih.gov

Q & A

Q. How can (S)-(+)-Doxazosin-d8 be synthesized and characterized for isotopic purity?

Methodological Answer :

- Synthesis : Use deuterated piperazine intermediates to replace hydrogen atoms at specific positions, ensuring isotopic labeling (e.g., piperazine-d8 as a precursor). Purification involves column chromatography under controlled pH conditions to retain stereochemical integrity .

- Characterization :

- Mass Spectrometry (MS) : Confirm molecular weight (459.52 g/mol for the base compound; 495.98 g/mol for the hydrochloride salt) and isotopic enrichment (98 atom% deuterium) .

- Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts to verify deuterium placement and absence of non-deuterated impurities.

- HPLC : Assess purity (>98%) using reverse-phase chromatography with UV detection at 245 nm.

Q. What analytical techniques are critical for validating this compound in pharmacokinetic studies?

Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Quantify plasma/tissue concentrations using deuterated internal standards to correct for matrix effects. Optimize ionization parameters (e.g., ESI+ mode) to distinguish the deuterated compound from non-labeled analogs .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) to assess deuterium retention and metabolite formation .

Advanced Research Questions

Q. How do pharmacokinetic properties of this compound differ between in vitro and in vivo models?

Methodological Answer :

- In Vitro : Use hepatocyte or microsomal assays to measure metabolic stability. Compare half-life (t½) and intrinsic clearance (Clint) with non-deuterated doxazosin. Deuterium labeling typically reduces CYP450-mediated metabolism, increasing t½.

- In Vivo : Administer via oral gavage in rodent models and collect serial blood samples. Calculate bioavailability (F) using AUC0-∞ ratios (dosed vs. IV). Note species-specific differences in plasma protein binding affecting free drug concentrations .

Q. Data Contradiction :

Q. What experimental designs are optimal for studying this compound’s α1-adrenergic receptor selectivity?

Methodological Answer :

- Competitive Binding Assays : Use radiolabeled antagonists (e.g., <sup>3</sup>H-prazosin) in tissues rich in α1-receptors (e.g., rat prostate). Calculate Ki values to compare affinity between deuterated and non-deuterated forms .

- Functional Assays : Measure intracellular calcium flux in HEK293 cells expressing human α1-receptor subtypes (α1A, α1B, α1D). Normalize responses to maximum efficacy (Emax) of standard agonists .

Q. How can researchers reconcile contradictory findings on this compound’s efficacy in preclinical vs. clinical studies?

Methodological Answer :

- Case Study : Clinical trials show superior efficacy of combination therapy (e.g., doxazosin + finasteride) for benign prostatic hyperplasia (BPH), while preclinical models emphasize monotherapy .

- Analysis Framework :

- Recommendation : Use translational biomarkers (e.g., serum PSA levels) to bridge preclinical and clinical data .

Methodological Guidance for Data Interpretation

Q. What strategies mitigate bias in open-label studies involving this compound?

Methodological Answer :

- Blinding : Use third-party pharmacologists to prepare coded drug solutions.

- Outcome Measures : Incorporate objective endpoints (e.g., polysomnography for sleep studies) alongside subjective reports .

- Statistical Adjustments : Apply mixed-effects models to account for dropout rates and missing data .

Q. How should isotopic effects be addressed when interpreting metabolic data for deuterated compounds?

Methodological Answer :

- Kinetic Isotope Effect (KIE) : Calculate KIE ratios (kH/kD) for CYP450-mediated reactions. For example, deuterium at metabolically labile positions may reduce clearance by 2–3 fold .

- Metabolite Profiling : Use high-resolution MS to identify deuterium retention in metabolites (e.g., hydroxylated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.